Abacavir sulfate and Lamivudine
CAS No.: 852337-16-7
Cat. No.: VC1819522
Molecular Formula: C22H29N9O4S
Molecular Weight: 515.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 852337-16-7 |
---|---|
Molecular Formula | C22H29N9O4S |
Molecular Weight | 515.6 g/mol |
IUPAC Name | [(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one |
Standard InChI | InChI=1S/C14H18N6O.C8H11N3O3S/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);1-2,6-7,12H,3-4H2,(H2,9,10,13)/t8-,10+;6-,7+/m10/s1 |
Standard InChI Key | UGWQMIXVUBLMAH-IVVFTGHFSA-N |
Isomeric SMILES | C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.C1[C@H](O[C@H](S1)CO)N2C=CC(=NC2=O)N |
SMILES | C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C1C(OC(S1)CO)N2C=CC(=NC2=O)N |
Canonical SMILES | C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C1C(OC(S1)CO)N2C=CC(=NC2=O)N |
Introduction
Mechanism of Action
Abacavir Mechanism
Abacavir functions as a prodrug requiring intracellular conversion to its active form. Once inside cells, abacavir undergoes a three-step phosphorylation and deamination process by cellular enzymes to form the active metabolite carbovir triphosphate (CBV-TP) . This active metabolite serves as an analogue of deoxyguanosine-5'-triphosphate (dGTP) .
Carbovir triphosphate exhibits a dual mechanism of action against HIV reverse transcriptase: it competes with the natural substrate dGTP and becomes incorporated into viral DNA . Once incorporated, CBV-TP causes termination of viral DNA chain elongation because it lacks the essential 3'-OH group needed to form the 5' to 3' phosphodiester linkage required for DNA chain extension . This effectively halts HIV replication by preventing the completion of viral DNA synthesis .
Lamivudine Mechanism
Lamivudine (3TC) is a cytosine analogue that similarly requires intracellular activation to exert its antiviral effects . Lamivudine undergoes a three-step phosphorylation process within cells to form lamivudine triphosphate (L-TP), the active metabolite .
The phosphorylation pathway begins with deoxycytidine kinase catalyzing the formation of the monophosphate. The monophosphate is then phosphorylated by cytidine monophosphate (deoxycytidine monophosphate kinase) to the diphosphate. Finally, nucleoside diphosphate kinase converts the diphosphate to the active triphosphate form .
Like abacavir, lamivudine triphosphate competes with endogenous nucleotides—specifically cytosine nucleotides—and is incorporated into viral DNA by HIV reverse transcriptase . This incorporation results in chain termination, preventing further viral DNA synthesis .
Synergistic Antiviral Activity
Both carbovir triphosphate and lamivudine triphosphate are potent, selective inhibitors of HIV-1 and HIV-2 replication in vitro . The combination provides complementary inhibition of HIV reverse transcriptase through viral DNA chain termination after nucleoside analogue incorporation .
An important pharmacological advantage of both compounds is their selectivity for viral polymerases. Both CBV-TP and L-TP demonstrate significantly less affinity for host cell DNA polymerases and are weak inhibitors of mammalian α, β, and γ-DNA polymerases . This selectivity contributes to their favorable therapeutic index, allowing for effective viral inhibition without significant disruption of host cell DNA synthesis.
Pharmacokinetic Properties
Metabolism and Elimination
Neither abacavir nor lamivudine undergoes significant metabolism by cytochrome P450 enzymes (such as CYP3A4, CYP2C9, or CYP2D6), nor do they inhibit or induce this enzyme system . This characteristic significantly reduces the potential for metabolic drug interactions with medications processed by the P450 system.
The metabolism of both compounds primarily involves intracellular phosphorylation to their respective active triphosphate forms. It is important to note that the phosphorylation pathways for abacavir and lamivudine are distinct .
Regarding elimination, abacavir has a plasma half-life of approximately 2.6 hours, while lamivudine's plasma half-life ranges from 5 to 7 hours . Lamivudine is primarily excreted unchanged in the urine through active organic cationic secretion .
Intracellular Pharmacokinetics
The therapeutic efficacy of both abacavir and lamivudine depends on their intracellular conversion to active triphosphate metabolites, which have significantly longer half-lives than their parent compounds. This extended intracellular persistence enables once-daily dosing despite relatively shorter plasma half-lives.
In HIV-infected patients receiving abacavir 300 mg twice daily, the geometric mean terminal carbovir-TP intracellular half-life at steady-state was measured at 20.6 hours, compared to the geometric mean abacavir plasma half-life of just 2.6 hours in the same study .
For lamivudine, the terminal intracellular half-life of lamivudine-TP ranges from 10.5 to 15.5 hours, extending to 16 to 19 hours in patients receiving lamivudine 300 mg once daily . This prolonged intracellular presence of the active metabolites provides the pharmacokinetic basis for once-daily dosing of the combination.
Comparative Pharmacokinetic Data
Table 1: Comparative Pharmacokinetic Parameters of Once-Daily vs. Twice-Daily Dosing
Parameter | Abacavir 600 mg QD vs. 300 mg BID | Lamivudine 300 mg QD vs. 150 mg BID |
---|---|---|
Intracellular AUC24,ss | 32% higher with QD dosing | Similar between regimens |
Intracellular Cmax24,ss | 99% higher with QD dosing | Similar between regimens |
Intracellular trough levels | 18% higher with QD dosing | Lower with QD dosing |
Intersubject variability | Not specified | Greater for intracellular 3TC-TP vs. plasma trough |
QD = once daily; BID = twice daily; AUC24,ss = area under the curve at steady state over 24 hours; Cmax24,ss = maximum concentration at steady state over 24 hours; 3TC-TP = lamivudine triphosphate
These pharmacokinetic studies demonstrate that once-daily dosing achieves appropriate intracellular concentrations of the active triphosphate metabolites, supporting the efficacy of the once-daily abacavir/lamivudine fixed-dose combination .
Clinical Applications
Approved Indications
Abacavir/lamivudine is indicated for use in antiretroviral combination therapy for the treatment of Human Immunodeficiency Virus (HIV) infection . The combination serves as a backbone component of antiretroviral regimens and is typically used in conjunction with a third antiretroviral agent from a different class to form a complete treatment regimen .
Clinical Efficacy
Use in Treatment-Experienced Patients
The abacavir/lamivudine combination has also proven effective as a component of regimens for treatment-experienced patients . The combination may be particularly useful in simplification strategies, where more complex regimens are switched to once-daily combinations to improve adherence while maintaining virologic suppression.
Once-Daily Dosing Efficacy
The efficacy and safety of once-daily dosing of abacavir/lamivudine has been demonstrated in pivotal clinical studies . The pharmacokinetic profile of both drugs, particularly the extended intracellular half-lives of their active metabolites, provides the scientific rationale for once-daily administration . The convenience of once-daily dosing can significantly improve treatment adherence, which is crucial for maintaining virologic suppression and preventing the development of resistance.
Special Population Considerations
Genetic Considerations
Prior to initiating therapy with abacavir-containing regimens, screening for the HLA-B*5701 allele is recommended to identify patients at higher risk for hypersensitivity reactions . This genetic screening has substantially reduced the incidence of abacavir hypersensitivity reactions and represents an important application of pharmacogenomics in HIV medicine.
Future Perspectives
Ongoing Research
Research continues to evaluate the long-term safety and efficacy of abacavir/lamivudine in various patient populations and in combination with newer antiretroviral agents. Further investigation into the potential cardiovascular effects and identifying additional genetic markers that may influence response or risk of adverse events represents important areas for future research.
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